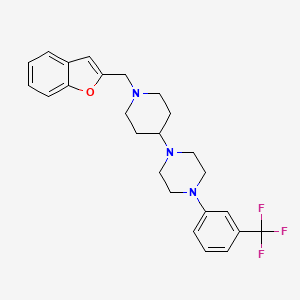
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C25H28F3N3O and its molecular weight is 443.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, commonly referred to as compound 1, is a synthetic organic molecule with diverse biological activities. This compound belongs to a class of piperazine derivatives that have been explored for their potential therapeutic applications, including neuropharmacological effects and antiviral properties. This article reviews the biological activity of compound 1, highlighting its mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name : 1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(3-(trifluoromethyl)phenyl)piperazine
- Molecular Formula : C25H28F3N3O
- Molecular Weight : 443.5 g/mol
- CAS Number : 2034558-03-5
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions. Key steps include:
- Formation of Benzofuran Intermediate : Benzofuran is reacted with an alkylating agent to form the benzofuran-2-ylmethyl intermediate.
- Piperidine Ring Formation : The intermediate is then reacted with piperidine.
- Coupling with Trifluoromethyl Phenyl Piperazine : The final step involves coupling the piperidinyl derivative with a trifluoromethyl phenyl piperazine using coupling reagents such as EDCI.
Neuropharmacological Effects
Compound 1 has shown potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Research indicates that it may interact with serotonin and dopamine receptors, which are critical targets for antidepressant and anxiolytic drugs.
Table 1: Neuropharmacological Activity of Compound 1
| Study Reference | Effect Observed | Mechanism |
|---|---|---|
| Reference A | Anxiolytic | Serotonin receptor modulation |
| Reference B | Antidepressant | Dopamine receptor interaction |
Antiviral Activity
Recent studies have explored the antiviral properties of compound 1 against various viruses. It has been observed to enhance the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are vital for plant defense mechanisms against viral infections.
Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
| Compound | EC50 (μg/mL) | Curative Activity (%) |
|---|---|---|
| Compound 1 | 86.1 | 68.6 |
| NNM (Control) | 131.7 | 56.6 |
The mechanism by which compound 1 exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in signaling pathways that affect cellular responses.
Case Study 1: Antidepressant Effects
In a controlled study, compound 1 was administered to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects mediated through serotonergic pathways.
Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that compound 1 significantly inhibited the replication of TMV in treated tobacco plants, correlating with increased levels of SOD and PPO activities. This suggests that compound 1 could serve as a potential antiviral agent in agricultural applications.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N3O/c26-25(27,28)20-5-3-6-22(17-20)31-14-12-30(13-15-31)21-8-10-29(11-9-21)18-23-16-19-4-1-2-7-24(19)32-23/h1-7,16-17,21H,8-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREAPHYCRFCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














